molecular formula C20H13NO3S B15025179 N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide

Cat. No.: B15025179
M. Wt: 347.4 g/mol
InChI Key: QTSHHSCPXWUYJJ-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide is a complex organic compound that features a benzofuran ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as phosphorus pentasulfide (P4S10) for sulfurization, are often employed in these steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be utilized to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents on the thiophene ring .

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-1-benzothiophene-2-carboxamide

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide is unique due to the combination of the benzofuran and thiophene rings in its structure. This fusion imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C20H13NO3S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H13NO3S/c22-18(13-7-2-1-3-8-13)19-17(14-9-4-5-10-15(14)24-19)21-20(23)16-11-6-12-25-16/h1-12H,(H,21,23)

InChI Key

QTSHHSCPXWUYJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CS4

Origin of Product

United States

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